7-Oxodehydroepiandrosterone 3-acetate

Thermogenesis Ergosteroids Mitochondrial GPDH

Researchers studying thermogenesis without hormonal confounds require a DHEA derivative incapable of androgenic conversion. 7-Oxodehydroepiandrosterone 3-acetate (CAS 1449-61-2)-the 3-acetate pro-drug of 7-oxo-DHEA-delivers 4-fold greater thermogenic potency with zero sex hormone conversion. • 2.88 kg weight loss (8 wk, P=0.01); no impact on testosterone/estradiol at 200 mg/d • Maintains spatial memory >4 weeks in aged mice, where DHEA fails at equivalent dose • 3-acetate protects 3β-OH during synthesis; rapidly hydrolyzed in vivo Supplied with CoA and HPLC purity documentation.

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
CAS No. 1449-61-2
Cat. No. B031870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxodehydroepiandrosterone 3-acetate
CAS1449-61-2
Synonymsβ-Acetoxy-5-androsten-7,17-dione;  3β-Acetoxyandrost-5-ene-7,17-dione;  3β-O-Acetyl-7-oxodehydroepiandrosterone;  5-Androsten-3β-ol-7,17-dione Acetate;  7-Oxodehydroepiandrosterone Acetate;  NSC 134911
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C
InChIInChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3
InChIKeyVVSMJVQHDZUPIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

7-Oxodehydroepiandrosterone 3-Acetate (CAS 1449-61-2): Procurement-Relevant Identity and Comparator Landscape


7-Oxodehydroepiandrosterone 3-acetate (CAS 1449-61-2), also referred to as 3β-acetoxyandrost-5-ene-7,17-dione or 3-acetyl-7-oxo-DHEA, is the acetyl ester pro-drug of the endogenous DHEA metabolite 7-oxo-DHEA (7-keto-DHEA). It belongs to the class of 7-oxygenated Δ5-androstenes termed ergosteroids [1]. The 3-acetate modification is introduced to protect the 3β-hydroxyl group against oxidation during manufacturing, while the compound is rapidly hydrolyzed in vivo to the active parent 7-oxo-DHEA by ubiquitous tissue esterases [2]. The closest structural and functional analogs are DHEA (CAS 53-43-0), 7-oxo-DHEA (CAS 566-19-8), and DHEA 3-acetate (CAS 853-23-6).

Why Generic Substitution of 7-Oxodehydroepiandrosterone 3-Acetate by DHEA or Non-Acetylated 7-Oxo-DHEA Fails: The Quantitative Evidence Threshold


Substituting 7-oxodehydroepiandrosterone 3-acetate with DHEA, DHEA 3-acetate, or even non-acetylated 7-oxo-DHEA introduces material differences in thermogenic potency (4-fold), hormonal safety profile (non-conversion to androgens/estrogens), cognitive outcome durability, and manufacturing stability that are quantifiable and experimentally verified [1]. DHEA is convertible to testosterone and estradiol, whereas 7-oxo-DHEA derivatives lack this capacity entirely [1][2]. The 3-acetate moiety further confers oxidative protection during synthesis distinct from the parent 7-oxo-DHEA [3]. The evidence below demonstrates that these compounds are not interchangeable and that selection must be guided by quantitative comparative data rather than structural similarity.

7-Oxodehydroepiandrosterone 3-Acetate (CAS 1449-61-2): Quantitative Differentiation Evidence Against Closest Comparators


Thermogenic Enzyme Induction: 7-Oxo-DHEA 3-Acetate is 4-Fold More Potent Than DHEA in Rat Liver

7-oxo-DHEA (the active species liberated from the 3-acetate pro-drug) is reported to be 4-fold more thermogenic than DHEA in resting heat production assays in rats, as reviewed by Ihler & Chami-Stemmann (2003) citing the Lardy ergosteroid series [1]. The primary mechanistic basis is the induction of liver mitochondrial sn-glycerol-3-phosphate dehydrogenase (GPDH) and cytosolic malic enzyme, for which 7-oxo-DHEA is substantially more active than the parent steroid DHEA [2]. This quantitative fold-difference is the foundational differentiation claim for the entire 7-oxygenated ergosteroid class.

Thermogenesis Ergosteroids Mitochondrial GPDH

Human Body Weight and Fat Loss: 3-Acetyl-7-Oxo-DHEA (200 mg/d) Produces 3-Fold Greater Weight Loss Than Placebo at 8 Weeks

In a randomized, double-blind, placebo-controlled trial in 30 overweight adults (mean BMI 31.9 kg/m²), 3-acetyl-7-oxo-DHEA at 100 mg twice daily (200 mg/d) for 8 weeks, combined with an exercise program and ~1800 kcal/d diet, produced significantly greater body weight loss than placebo plus the same regimen: −2.88 kg vs −0.97 kg (P = 0.01) [1]. Body fat percentage decreased by 1.8% vs 0.57% (P = 0.02), and the rate of body fat change per 4-week interval was 3.1 times greater for the active group (−0.88% vs −0.28%; P < 0.01) [1]. In a separate confirmatory trial using a formulated product (7-Keto Naturalean containing 200 mg/d 7-oxo-DHEA), weight loss at 8 weeks was 2.15 kg vs 0.72 kg for placebo (P = 0.038), with BMI decrease of 0.71 vs 0.01 kg/m² (P = 0.036) [2].

Weight loss Body composition Obesity

Memory Retention in Aged Mice: 7-Oxo-DHEA 3-Acetate Maintains Spatial Memory for 4 Weeks, Whereas DHEA Does Not

In the Morris water maze paradigm, 7-oxo-DHEA-acetate at 24 mg/kg body weight completely reversed scopolamine-induced memory abolition in young C57BL/6 mice (P < 0.001) [1]. DHEA at a comparable dose (20 mg/kg) was also effective but with a less significant effect size (P < 0.01) [1]. Critically, in old mice, 4-week memory retention following training was maintained only in the 7-oxo-DHEA-acetate-treated group (P < 0.05), whereas neither the DHEA-treated group nor the vehicle control group retained memory over the same period [1].

Cognitive enhancement Neurosteroid Memory retention

Hormonal Safety Profile: 3-Acetyl-7-Oxo-DHEA (Up to 200 mg/d for 28 Days) Does Not Alter Testosterone, Estradiol, or Dihydrotestosterone in Healthy Men

In a double-blind, placebo-controlled, escalating-dose Phase I study in 22 healthy men, 3-acetyl-7-oxo-DHEA at doses of 50, 100, and 200 mg/d did not produce any significant changes in total testosterone, free testosterone, dihydrotestosterone, estradiol, cortisol, thyroxin, or insulin levels compared with placebo [1]. The compound was not detectable in plasma; it was rapidly hydrolyzed and sulfated to 7-oxo-DHEA-3β-sulfate, with a mean Tmax of 2.2 h, t₁/₂ of 2.17 h, apparent clearance of 172 L/h, and volume of distribution of 540 L [1]. No accumulation occurred; 12 h post-dose plasma levels on day 7 and day 28 at 200 mg/d were 15.8 and 16.3 µg/L, respectively [1]. This stands in direct contrast to DHEA, which is endogenously converted to testosterone and estradiol [2].

Safety pharmacology Endocrine Pharmacokinetics

3-Acetate Pro-Drug Stability Advantage: Protection Against Oxidation During Synthesis vs 7-Oxo-DHEA Free Alcohol

The 3-acetate ester of 7-oxo-DHEA is specifically claimed in US Patent 7,199,116 as a pro-drug form that protects the 3β-hydroxyl group against oxidation during the manufacturing process relative to free 7-oxo-DHEA [1]. Acetylation is a widely established strategy for steroidal pro-drugs; the acetate is rapidly hydrolyzed in vivo by ubiquitous tissue esterases to regenerate the active free steroid [2]. The Lardy group demonstrated that both short- and long-chain acyl esters of 7-oxo-DHEA, including the 3-acetyl ester, are active inducers of liver thermogenic enzymes when fed to rats, confirming that acetylation does not impair biological activity [3].

Process chemistry Prodrug stability Manufacturing

Divergent Adipocyte Metabolic Effects: 7-Oxo-DHEA Increases Total Fat in Differentiating Preadipocytes Whereas DHEA Reduces It

In a comparative study using 3T3-L1 preadipocytes induced to differentiate with MDI (methylisobutylxanthine, dexamethasone, insulin), DHEA treatment significantly reduced total fatty acid levels, primarily via a dramatic reduction in palmitoleic acid (Δ9-16:1) [1]. In contrast, 7-oxo-DHEA treatment significantly increased total fat content, primarily through elevated levels of Δ9-16:1 and palmitic acid (16:0), and increased stearoyl-CoA desaturase (SCD1) mRNA, protein, and enzymatic activity [1]. DHEA lowered SCD1 expression and adipogenic gene aP2 mRNA, suggesting inhibition of differentiation, whereas 7-oxo-DHEA promoted differentiation without thermogenic metabolic shifts [1].

Adipocyte biology Lipid metabolism Stearoyl-CoA desaturase

Optimal Research and Industrial Application Scenarios for 7-Oxodehydroepiandrosterone 3-Acetate Based on Quantitative Evidence


Metabolic and Obesity Clinical Trials Requiring Weight Loss Endpoints with Non-Hormonal Safety Profile

In randomized controlled trials targeting weight loss and body composition improvement, 3-acetyl-7-oxo-DHEA at 200 mg/d has produced 2.88 kg weight loss over 8 weeks (vs 0.97 kg placebo, P = 0.01) and a 1.8% body fat reduction (vs 0.57%, P = 0.02) [1]. Critically, this effect is achieved without altering testosterone, estradiol, or dihydrotestosterone levels even after 28 days at 200 mg/d [2]. This combination of documented efficacy and confirmed non-hormonal safety makes the compound uniquely suited for trials in populations where DHEA's androgenic/estrogenic conversion is exclusionary.

Cognitive Aging and Neurosteroid Research Programs

For research on age-related cognitive decline, 7-oxo-DHEA 3-acetate is the compound of choice based on its demonstrated ability to maintain spatial memory retention for 4 weeks in aged mice (P < 0.05), while DHEA at a comparable dose (20 mg/kg) failed to show significant retention over the same period [3]. This durability advantage, coupled with the absence of sex hormone conversion, positions it as the preferred research tool for long-term cognitive intervention studies in aging models.

Industrial-Scale Manufacturing of Ergosteroid-Based Therapeutics or Nutraceuticals

The 3-acetate pro-drug form is the preferred procurement specification for industrial-scale synthesis because the acetyl protecting group prevents oxidation of the 3β-hydroxyl during manufacturing, as noted in US Patent 7,199,116 [4]. The acetate is rapidly hydrolyzed in vivo to active 7-oxo-DHEA, and activity equivalence between the acetate ester and free 7-oxo-DHEA has been confirmed in rat liver enzyme induction assays [5]. This makes 7-oxo-DHEA 3-acetate the more process-robust API or research intermediate compared to the free alcohol.

Adipocyte Biology and Lipid Metabolism Research Distinguishing DHEA vs 7-Oxo-DHEA Pathways

In studies of adipocyte differentiation and lipid metabolism, 7-oxo-DHEA produces opposite effects on total fat content and SCD1 expression compared to DHEA in 3T3-L1 cells [6]. Procurement of 7-oxo-DHEA 3-acetate is essential for any research program aiming to investigate the 7-oxygenated metabolite pathway of DHEA metabolism, as DHEA would yield mechanistically contradictory results. The preadipocyte differentiation model provides a clean, reproducible assay system for quality-control validation of compound activity.

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